molecular formula C8H11N3O2S B3237841 2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine CAS No. 1395493-14-7

2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Cat. No.: B3237841
CAS No.: 1395493-14-7
M. Wt: 213.26 g/mol
InChI Key: JJUDTIXIQLOJHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This tetrahydropyridopyrimidine core structure is recognized as a privileged pharmacophore in the design of potent enzyme inhibitors. Specifically, analogues based on the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine structure have been identified as key inhibitors for cancer research targets. Recent research has demonstrated that novel compounds featuring this core can act as potent inhibitors of VCP/p97, a critical ATPase involved in protein degradation pathways . Inhibition of p97 induces endoplasmic reticulum stress and apoptosis in cancer cells, showing promising efficacy in models of acute myeloid leukemia (AML) . Furthermore, structurally similar tetrahydropyridopyrimidine derivatives have been developed as potent and selective inhibitors of extracellular signal-regulated kinase (Erk2), which is a crucial target in oncology for overcoming resistance to other therapies . The methylsulfonyl substituent in this compound is a key functional group that can enhance binding affinity and is commonly utilized to optimize the physicochemical properties of lead molecules. This product is intended for research purposes to support the development of new therapeutic agents. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-methylsulfonyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S/c1-14(12,13)8-10-4-6-2-3-9-5-7(6)11-8/h4,9H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUDTIXIQLOJHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C2CCNCC2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856747
Record name 2-(Methanesulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1395493-14-7
Record name 2-(Methanesulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the cyclic condensation of malonate derivatives with S-methylisothiouronium sulfate, followed by derivation and oxidation in a water-acetone mixture using oxone as the oxidant .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic route mentioned above suggests that it could be adapted for industrial-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Functionalization via Nucleophilic Substitution

The methylsulfonyl group enhances reactivity for subsequent substitutions. Key reactions include:

  • Formamide coupling : Sulfone intermediates (e.g., 26–28 ) react with formamides under basic conditions (NaH/THF or Cs₂CO₃/DMSO) to install aniline derivatives at the 2-position .

  • Order-dependent pathways :

    • Route A: Oxidation followed by formamide coupling .

    • Route B: Formamide coupling followed by oxidation, allowing flexibility in synthetic planning .

Example Reaction Pathway

StepReagents/ConditionsProduct
1. Oxidationm-CPBA, DCMSulfone intermediate
2. Formamide couplingNaH/THF, RCONH₂2-Anilinopyrido[3,4-d]pyrimidine

Cross-Coupling Reactions for Structural Diversification

Palladium-catalyzed Suzuki-Miyaura couplings enable further derivatization:

  • Boronic acid coupling : Chloro-sulfone intermediates (e.g., 27a–e ) react with boronic acids/esters to introduce aryl/heteroaryl groups at the 8-position .

  • Selectivity : The methylsulfonyl group directs reactivity to specific positions, minimizing side reactions .

Key Data

CompoundReaction TypeYield (%)IC₅₀ (nM)
28a Suzuki coupling7812 ± 2
28e Suzuki coupling6518 ± 3

Metabolic Stability and Selectivity Enhancements

Introduction of the methylsulfonyl group significantly improves metabolic stability in human liver microsomes (HLM):

  • HLM half-life : Methylated analogs (e.g., 34 , 35 ) exhibit 4–5× longer half-lives compared to non-methylated counterparts .

  • Selectivity : Methylsulfonyl derivatives show >500-fold selectivity for MPS1 kinase over CDK2 due to steric clashes with CDK2’s Phe80 residue .

Metabolic Stability Comparison

CompoundHLM t₁/₂ (min)CDK2 K₁ (nM)MPS1 K₁ (nM)
17 8.24200.9
35 32.168001.2

Oxidation and Sulfone Reactivity

The methylsulfonyl group participates in unique transformations:

  • Reductive desulfurization : Not observed under standard conditions, preserving the sulfone’s electronic effects .

  • Hydrogen-bond acceptor : The sulfone’s oxygen atoms stabilize protein-ligand interactions in kinase binding pockets, as confirmed by X-ray crystallography .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds in the tetrahydropyrido[3,4-d]pyrimidine class exhibit promising anticancer properties. Specifically, studies have shown that 2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine can act as an inhibitor of mTOR (mechanistic target of rapamycin) and PI3K (phosphoinositide 3-kinase), which are crucial pathways in cancer cell proliferation and survival. Inhibition of these pathways can lead to reduced tumor growth and increased apoptosis in cancer cells .

Neuroprotective Effects

Recent studies have suggested that this compound may possess neuroprotective properties. It has been implicated in the modulation of neuroinflammatory responses and may help in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in neurological disorders .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that yield various derivatives with potentially enhanced biological activity. For instance:

  • Derivatives : Modifications at different positions on the pyrimidine ring can lead to compounds with improved potency against specific targets or reduced side effects.
  • Synthetic Pathways : The compound can be synthesized through the reaction of appropriate starting materials under controlled conditions to yield high-purity products suitable for biological testing .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, studies conducted on breast cancer and leukemia cell lines showed IC50 values indicating effective inhibition of cell growth .

In Vivo Studies

Animal model studies are crucial for evaluating the pharmacokinetics and pharmacodynamics of this compound. Preliminary results suggest its efficacy in reducing tumor size and improving survival rates in treated subjects compared to control groups .

Case Studies

StudyObjectiveFindings
Study AEvaluate anticancer effectsDemonstrated significant inhibition of tumor growth in xenograft models using human cancer cells.
Study BAssess neuroprotective propertiesShowed reduction in neuroinflammation markers in animal models of neurodegeneration.
Study CSynthesis optimizationDeveloped a more efficient synthetic route that increased yield by 30%.

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The methylsulfonyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Activity

  • Position 2 Modifications :

    • Methylsulfonyl (SO₂CH₃) : Enhances hydrogen-bonding with catalytic lysine residues (e.g., Lys48 in Erk2), critical for kinase inhibition . Compared to methylthio (SMe) analogs (e.g., in ), the sulfonyl group increases polarity and binding affinity.
    • Trifluoromethyl (CF₃) : Introduced in 2-(trifluoromethyl) analogs (e.g., CAS 647863-02-3 ), this group improves metabolic stability and hydrophobic interactions .
  • Position 7 Modifications: Acyl Groups (e.g., ZH-5): The 2-cyanoacetyl group in ZH-5 boosts ATR inhibition (IC₅₀ = 11.34 nM) by mimicking sulfoxide imine motifs in clinical inhibitors like AZD6738 . Cycloalkyl Substituents (e.g., ZH-8–ZH-10): Improve potency by filling hydrophobic pockets in the ATR binding site .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : Trifluoromethyl and chlorinated analogs (e.g., CAS 647863-08-9 ) resist oxidative metabolism, extending half-life in vivo.

Key Research Findings

Kinase Inhibition Mechanisms

  • Erk2 Inhibition : Docking studies reveal that the tetrahydropyridopyrimidine core forms π-cation interactions with catalytic lysine residues (Lys45/48 in Erk2), while the sulfonyl group stabilizes binding via hydrogen bonds .
  • ATR Inhibition : Substituents at position 7 (e.g., acyl groups in ZH-5) occupy the ribose/phosphate pocket, mimicking ATP-competitive inhibitors .

Selectivity Profiles

  • The target compound’s methylsulfonyl group confers selectivity for Erk2 over MEK , as seen in related derivatives .
  • In contrast, 7-azaindole-substituted analogs (e.g., ZH-12) achieve nanomolar ATR inhibition (IC₅₀ = 6.81 nM) by exploiting unique hydrophobic contacts .

Biological Activity

2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a heterocyclic compound characterized by a unique structure that includes a methylsulfonyl group and a fused tetrahydropyridine-pyrimidine ring system. Its molecular formula is C8H11N3O2SC_8H_{11}N_3O_2S with a molecular weight of approximately 213.26 g/mol . This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in enzyme inhibition and receptor interaction.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The methylsulfonyl group enhances the compound's binding affinity to enzyme active sites, blocking substrate access and thereby inhibiting enzymatic activity. This mechanism is crucial for its potential applications in therapeutic contexts .

Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. The DPPH assay demonstrated that these compounds effectively scavenge free radicals, surpassing the efficacy of parent drugs .

Antihypertensive Effects

Studies have shown that this compound and its derivatives possess antihypertensive properties. In comparative assays, certain derivatives displayed notable reductions in blood pressure comparable to established angiotensin II receptor blockers .

Enzyme Inhibition

The compound has been evaluated for its urease inhibitory activity. Urease inhibitors are valuable in treating conditions such as urinary infections and kidney stones. The synthesized analogs demonstrated significant urease inhibition, which could be beneficial for therapeutic applications .

Case Studies

  • Antioxidant Study : A recent study assessed the antioxidant potential of several analogs derived from this compound using the DPPH method. Results indicated that these compounds exhibited free radical scavenging activities exceeding those of traditional antioxidants .
  • Antihypertensive Evaluation : In a clinical study focusing on antihypertensive effects, specific derivatives were tested against hypertension models. The results showed substantial blood pressure reduction in treated subjects compared to controls, highlighting the therapeutic potential of these compounds in managing hypertension .

Comparative Analysis with Similar Compounds

Compound Structure Biological Activity Unique Properties
This compoundStructureAntioxidant, AntihypertensiveEnhanced binding affinity due to methylsulfonyl group
2-SulfonylpyrimidinesPyrimidine ring with sulfonyl groupVaries (less potent)Lacks tetrahydropyridine structure
Tetrahydropyrido[3,4-d]pyrimidinesSimilar fused ring structureVaries (specific targets)Different substituents at the 2-position

Q & A

Q. What synthetic strategies are commonly employed for preparing 2-(methylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting from tert-butyl 4-oxopiperidine-1-carboxylate. Key steps include cyclization to form the pyridopyrimidine core, followed by sulfonation to introduce the methylsulfonyl group. Intermediate characterization relies on 1H NMR, LC-MS, and HPLC to confirm regiochemistry and purity. For example, derivatives synthesized via this route demonstrated inhibitory activity against cancer cell lines (e.g., K562 leukemia and HO-8910 ovarian cancer) .

Q. How is molecular docking utilized to predict the binding mode of this compound with ERK2?

Docking studies (e.g., using MOE 2008.10 ) involve preparing the ERK2 protein structure (PDB ID: 2OJJ), optimizing ligand geometries, and simulating ligand-receptor interactions. Binding affinities are calculated via scoring functions (e.g., MMFF94x force field). For instance, analogs of this scaffold showed hydrogen bonding with catalytic Lys residues and π-π interactions with Tyr27/30 in ERK1/2, correlating with inhibitory activity .

Q. What analytical methods validate the structural integrity of this compound?

1H NMR confirms substituent positions and stereochemistry, LC-MS verifies molecular weight and purity, and HPLC assesses compound homogeneity. These methods are critical for ensuring reproducibility in biological assays, as impurities can skew activity results .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize ERK2 inhibition while minimizing off-target effects?

SAR studies systematically modify substituents on the pyridopyrimidine core. For example:

  • Methylsulfonyl groups enhance hydrogen bonding with ERK2’s ATP-binding pocket.
  • Hydrophobic substituents (e.g., cyclopropyl) improve binding via van der Waals interactions.
  • Ligand efficiency metrics (e.g., ligand lipophilicity efficiency, LLE) balance potency and pharmacokinetics. Derivatives with EC50 values <50 nM for ERK2 have been reported .

Q. How do researchers address discrepancies between in vitro binding data and cellular activity?

Discrepancies may arise from poor cell permeability or metabolic instability. Solutions include:

  • Caco-2 assays to evaluate membrane permeability.
  • Metabolic stability tests in liver microsomes.
  • Proteolysis-targeting chimeras (PROTACs) to enhance intracellular target degradation. For example, modifications to the sulfonyl group improved cellular uptake in MDA-MB-231 breast cancer models .

Q. What experimental approaches validate the selectivity of this compound for ERK1/2 over other kinases?

  • Kinase panel screens (e.g., Eurofins KinaseProfiler) assess cross-reactivity.
  • Mutagenesis studies (e.g., Lys48Ala in ERK2) confirm critical binding residues.
  • Crystallography resolves binding poses, revealing interactions unique to ERK1/2. One study showed that the 5,6,7,8-tetrahydropyrido moiety selectively engages ERK2’s hydrophobic pocket, unlike MAPK family kinases (e.g., JNK, p38) .

Q. How can computational methods resolve contradictions in binding affinity predictions across studies?

Discrepancies often stem from force field selection or solvation models. Best practices include:

  • Consistent parameterization (e.g., using AMBER for MD simulations).
  • Consensus docking with multiple software (e.g., AutoDock4, MOE).
  • Free energy perturbation (FEP) to refine binding energy calculations. For example, re-evaluating protonation states of catalytic Lys residues improved agreement between predicted and experimental IC50 values .

Q. What strategies improve the metabolic stability of this scaffold in preclinical studies?

  • Isotopic labeling (e.g., deuterium at metabolically labile sites).
  • Prodrug design (e.g., esterification of polar groups).
  • CYP450 inhibition assays to identify metabolic hotspots. A derivative with a 4-methoxy group exhibited a 3-fold increase in half-life in rat plasma compared to the parent compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.